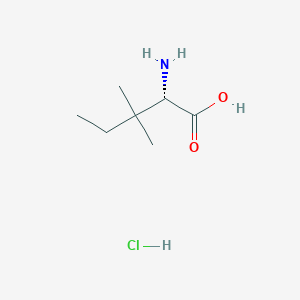
Isoleucine, 3-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoleucine, 3-methyl-, hydrochloride is a derivative of the essential amino acid isoleucine. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is particularly significant in the field of biochemistry and pharmaceuticals, where it serves as a building block for protein synthesis and other biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoleucine, 3-methyl-, hydrochloride typically involves the protection of the amino group of isoleucine, followed by esterification and subsequent conversion to the hydrochloride salt. One common method involves the use of N-tert-butyloxycarbonyl-L-isoleucine, which is reacted with aromatic amines to form amides. The protection groups are then removed using acetic acid, yielding the desired amine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated systems. These systems ensure high purity and yield through precise control of reaction conditions such as temperature, pH, and reagent concentrations. Gas chromatography is frequently employed to validate the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Isoleucine, 3-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.
Reduction: Reduction reactions can convert the oxo derivatives back to amines.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include N,N′-dicyclohexylcarbodiimide for amidation, hydroxybenzotriazole for esterification, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions include various amide and ester derivatives, which are useful intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
Isoleucine, 3-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a building block for protein synthesis and is involved in various metabolic pathways.
Medicine: This compound is used in the formulation of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is employed in the production of various industrial chemicals and as a reagent in analytical chemistry .
Wirkmechanismus
The mechanism of action of isoleucine, 3-methyl-, hydrochloride involves its role as an amino acid in protein synthesis. It is incorporated into proteins during translation, where it interacts with ribosomes and transfer RNA. The compound also participates in metabolic pathways, where it is converted into various intermediates that are essential for cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leucine: Another branched-chain amino acid with similar metabolic functions.
Valine: Shares similar structural and functional properties with isoleucine.
Allo-isoleucine: A stereoisomer of isoleucine with different spatial arrangement of atoms .
Uniqueness
Isoleucine, 3-methyl-, hydrochloride is unique due to its specific stereochemistry and its role in protein synthesis. Unlike its isomers, it has distinct chemical properties that make it particularly useful in the synthesis of peptide-based drugs and other biochemical applications .
Eigenschaften
Molekularformel |
C7H16ClNO2 |
|---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
(2S)-2-amino-3,3-dimethylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-7(2,3)5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 |
InChI-Schlüssel |
HPBDVJKSWTVQHS-NUBCRITNSA-N |
Isomerische SMILES |
CCC(C)(C)[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
CCC(C)(C)C(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134848.png)
![1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide](/img/structure/B15134854.png)




![7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B15134897.png)





